Product packaging for DBCO-NHCO-PEG5-NHS ester(Cat. No.:)

DBCO-NHCO-PEG5-NHS ester

Cat. No.: B606959
M. Wt: 693.7 g/mol
InChI Key: VGKLBFTYZNBCQG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bioorthogonal Ligation in Chemical Biology

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgprinceton.edu This field emerged from the broader discipline of bioconjugation, which involves the covalent linking of molecules. Early bioconjugation methods often lacked the specificity required for live-cell applications.

The journey towards truly bioorthogonal reactions began with the development of the Staudinger ligation in 2000 by the Bertozzi group. wikipedia.orgacs.org This reaction, based on the classic Staudinger reaction between azides and phosphines, was the first to utilize completely abiotic functional groups for labeling in living cells. wikipedia.orgresearchgate.net While groundbreaking, the Staudinger ligation had limitations, including relatively slow kinetics. nih.gov

This paved the way for the development of "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are rapid, selective, and high-yielding. creativepegworks.combritannica.com A key example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). britannica.com However, the cytotoxicity of the copper catalyst limited its application in living systems. This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free version of click chemistry that has become a cornerstone of bioorthogonal research. wikipedia.org

Significance of Dibenzocyclooctyne (DBCO) in Catalyst-Free Click Chemistry

Dibenzocyclooctyne (DBCO) is a key player in catalyst-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO group is a type of cyclooctyne (B158145), a cyclic alkyne, that possesses significant ring strain. This inherent strain makes it highly reactive towards azides, driving the cycloaddition reaction forward without the need for a toxic copper catalyst. nih.gov

The reaction between a DBCO group and an azide-containing molecule results in the formation of a stable triazole linkage. This process is highly selective and bioorthogonal, meaning it does not react with other functional groups commonly found in biological systems, such as amines and hydroxyls, under physiological conditions. licorbio.com The speed and specificity of the DBCO-azide reaction have made it an invaluable tool for labeling biomolecules in live cells and even whole organisms. licorbio.com This has enabled a wide range of applications, from tracking dynamic cellular processes to developing targeted therapeutics. creativepegworks.combrown.edu

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugate Design

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com In bioconjugate design, these spacers serve as flexible connectors between two molecular entities, such as a protein and a small molecule drug. The incorporation of PEG spacers into bioconjugates offers several advantages.

One of the primary benefits of PEG is its hydrophilicity. rsc.org PEG chains are highly soluble in aqueous environments, which can help to improve the solubility of hydrophobic molecules to which they are attached. chempep.comnih.gov This property is particularly important in reducing aggregation and precipitation of bioconjugates. rsc.org Furthermore, the flexible nature of the PEG chain provides conformational freedom, which can minimize steric hindrance between the conjugated partners. chempep.commedkoo.com

PEGylation, the process of attaching PEG chains to molecules, can also enhance the pharmacokinetic properties of therapeutic bioconjugates. The hydration shell created by the PEG chain increases the hydrodynamic volume of the molecule, which can reduce renal clearance and extend its circulation time in the body. chempep.comrsc.org

Overview of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Chemistries

N-Hydroxysuccinimide (NHS) esters are a widely used class of amine-reactive chemical groups. creative-proteomics.com They are favored for their ability to efficiently form stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins. creative-proteomics.comthermofisher.com

The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution, with the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.com This reaction is most efficient at a slightly alkaline pH (typically 7.2 to 8.5), where the primary amine is deprotonated and thus more nucleophilic. creative-proteomics.comthermofisher.com

NHS esters are often prepared by activating a carboxylic acid with a carbodiimide (B86325) in the presence of N-hydroxysuccinimide. citizendium.org The resulting NHS ester is more stable than the initial activated species, allowing for a more controlled and efficient reaction with the target amine. citizendium.org For applications in aqueous environments, water-soluble versions called sulfo-NHS esters are often used to prevent hydrolysis and improve reaction efficiency. creative-proteomics.com While highly reactive with primary amines, it has been noted that NHS esters can also react with other nucleophilic residues like serines, tyrosines, and threonines. nih.gov

Positioning of DBCO-NHCO-PEG5-NHS Ester as a Heterobifunctional Reagent in Contemporary Research

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. thermofisher.com This particular molecule integrates the key features discussed in the preceding sections: a DBCO group for copper-free click chemistry, a five-unit polyethylene glycol (PEG5) spacer, and an N-hydroxysuccinimide (NHS) ester for amine-reactive coupling. medkoo.commedchemexpress.com

The DBCO moiety allows for specific and bioorthogonal conjugation to azide-modified molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com The NHS ester, on the other hand, enables the covalent attachment to biomolecules containing primary amines, such as proteins and peptides. medkoo.com The PEG5 spacer provides a flexible and hydrophilic linker between these two reactive ends, which can improve solubility and reduce steric hindrance. medkoo.com

This combination of functionalities makes this compound a versatile tool in modern research. It is particularly valuable for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents. For instance, the NHS ester can be used to attach the linker to an antibody, while the DBCO group can then be used to "click" on a therapeutic or imaging agent that has been modified with an azide (B81097) group. It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com

Interactive Data Tables

Properties of this compound

Property Value
CAS Number 1378531-80-6
Molecular Formula C36H43N3O11

Data sourced from Santa Cruz Biotechnology. scbt.com

Purity Information for this compound

Parameter Specification
Initial Purity > 95%

Note: The NHS ester component may experience slight degradation over time. Data sourced from Precise PEG. precisepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H43N3O11 B606959 DBCO-NHCO-PEG5-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKLBFTYZNBCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles of Dbco Nhco Peg5 Nhs Ester Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mediated by the DBCO Moiety

The DBCO group is a cornerstone of copper-free click chemistry, a type of bioorthogonal reaction that proceeds with high efficiency and selectivity in complex biological environments. aatbio.comrsc.org This reactivity is driven by the significant ring strain within the cyclooctyne (B158145) ring, which facilitates a [3+2] cycloaddition reaction with azide-containing molecules without the need for a cytotoxic copper catalyst. rsc.orgacs.org

Reaction Kinetics and Efficiency in Aqueous Environments

The SPAAC reaction involving DBCO is known for its reasonably fast kinetics under aqueous conditions, at room temperature, and across a range of pH values encountered in physiological systems. aatbio.comnih.gov The reaction is efficient, forming a stable triazole linkage with high yields. broadpharm.com The rate of the SPAAC reaction is influenced by the specific structure of the cyclooctyne. For instance, the reaction rate between benzyl (B1604629) azide (B81097) and DBCO has been measured at 0.24 M⁻¹s⁻¹, which is significantly faster than the reaction with another common cyclooctyne, BCN (0.07 M⁻¹s⁻¹). nih.gov The hydrophilic PEG spacer in DBCO-NHCO-PEG5-NHS ester further enhances its utility in aqueous buffers by improving solubility and reducing the aggregation of labeled biomolecules. aatbio.com

Interactive Table 1: Comparative Reaction Kinetics of Cyclooctynes

Cyclooctyne Reaction Partner Rate Constant (M⁻¹ s⁻¹)
DBCO Benzyl Azide 0.24
BCN Benzyl Azide 0.07
DIBAC/DBCO - -
BARAC - Faster than DBCO, but less stable

Selectivity and Bioorthogonality within Complex Biological Systems

A defining feature of the SPAAC reaction is its high selectivity and bioorthogonality. rsc.orgnih.gov The DBCO group reacts specifically with azides, a functional group that is virtually absent in native biological systems. rsc.org This exclusivity allows for the precise labeling of azide-modified biomolecules within the complex milieu of a cell or organism without significant off-target reactions. aatbio.comlumiprobe.com The DBCO moiety does not readily react with naturally occurring functional groups such as amines, thiols, or hydroxyls under physiological conditions. aatbio.com While some studies have noted a slow, azide-independent reaction between cyclooctynes and cysteine residues (a thiol-yne reaction), the rate of this side reaction is approximately two orders of magnitude lower than the primary SPAAC reaction. lumiprobe.com This high degree of selectivity minimizes interference with normal biological processes, making SPAAC a powerful tool for in vivo applications. rsc.orgacs.org

Comparison with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Both SPAAC and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are highly efficient "click" reactions that form a stable triazole linkage between an alkyne and an azide. nih.gov However, a critical distinction lies in the requirement for a copper(I) catalyst in CuAAC. rsc.org

Advantages of SPAAC over CuAAC:

Biocompatibility: SPAAC eliminates the need for a copper catalyst, which can be cytotoxic and interfere with biological processes, making it more suitable for in vivo applications. acs.orgrsc.orgresearchgate.net

Milder Conditions: The reaction proceeds efficiently under mild, physiological conditions without the need for additional reagents or solvents that could be harmful to biological samples. nih.govresearchgate.net

Disadvantages of SPAAC compared to CuAAC:

Kinetics: CuAAC reactions are generally faster, proceeding approximately 100-fold quicker than SPAAC reactions. acs.org

Steric Hindrance and Hydrophobicity: The bulky and lipophilic nature of the DBCO group can sometimes pose challenges, potentially leading to steric hindrance or increased hydrophobicity of the labeled molecule. acs.orgnih.gov

Specificity in Lysates: In some proteomics applications using cell lysates, CuAAC has demonstrated higher specificity and lower background compared to SPAAC, which can exhibit some nonspecific binding, potentially through reactions with cysteine-containing proteins. nih.gov

Interactive Table 2: Comparison of SPAAC and CuAAC

Feature Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst None (Copper-free) Copper(I)
Biocompatibility High, suitable for in vivo applications Lower, potential for copper cytotoxicity
Reaction Rate Slower (approx. 100-fold slower than CuAAC) Faster
Specificity High, but can have minor off-target reactions with thiols High, but catalyst can have non-specific interactions

| Conditions | Mild, aqueous conditions | Requires copper catalyst and ligands |

Amine-Reactive Conjugation via the NHS Ester Functionality

The second reactive component of the linker, the N-hydroxysuccinimide (NHS) ester, provides a mechanism for covalently attaching the molecule to primary amines. medkoo.combroadpharm.com This is a widely used and well-characterized bioconjugation strategy. creative-proteomics.comthermofisher.com

Nucleophilic Acyl Substitution Mechanism with Primary Amine Groups

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.compearson.comlibretexts.org The primary amine, present on the N-terminus of proteins or on the side chain of lysine (B10760008) residues, acts as a nucleophile. thermofisher.com It attacks the electrophilic carbonyl carbon of the NHS ester. nih.gov This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.comthermofisher.com This reaction is highly efficient for creating stable conjugates between the linker and various biomolecules.

Factors Influencing Reaction Yield and Specificity (e.g., pH Optimization)

The efficiency and specificity of the NHS ester-amine reaction are significantly influenced by several factors, most notably pH.

Buffer Choice: The choice of buffer is also critical. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comlumiprobe.com Phosphate, carbonate, bicarbonate, HEPES, or borate (B1201080) buffers are commonly used. thermofisher.com

Concentration: In less-concentrated protein solutions, the competing hydrolysis reaction becomes more pronounced, potentially leading to lower conjugation efficiency. thermofisher.com

Solvent: While many NHS ester reactions are performed in aqueous buffers, some reagents may have poor water solubility and require initial dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture. lumiprobe.comnih.gov

Interactive Table 3: Factors Affecting NHS Ester-Amine Conjugation

Factor Optimal Condition/Consideration Rationale
pH 7.2 - 9.0 (Optimal: 8.3-8.5) Balances amine nucleophilicity and NHS ester hydrolysis. thermofisher.comlumiprobe.comaatbio.com
Buffer Type Phosphate, Borate, Bicarbonate, HEPES Avoids competing reactions from amine-containing buffers (e.g., Tris). thermofisher.comlumiprobe.com
Temperature 4°C to Room Temperature Lower temperatures can help to slow the rate of hydrolysis. thermofisher.com

| Reactant Concentration | Higher protein concentration is favorable | Reduces the impact of the competing hydrolysis reaction. thermofisher.com |

Reactivity with Lysine Residues and Aminosilane-Coated Surfaces

The reactivity of this compound is characterized by the specific and efficient reaction of its N-hydroxysuccinimide (NHS) ester group with primary amines. medkoo.comhodoodo.comchemicalbook.com This reaction is fundamental to its utility in bioconjugation, particularly for modifying proteins and functionalizing surfaces.

Primary amines are readily available on biomolecules, most notably as the ε-amine group of lysine residues and the N-terminal α-amine of polypeptide chains. thermofisher.com Under neutral to slightly basic conditions (pH 7-9), the NHS ester of the this compound molecule readily reacts with these primary amines to form a stable and covalent amide bond. medkoo.comchemicalbook.comthermofisher.com This specificity allows for the targeted labeling and crosslinking of proteins. The lysine residues, often being located on the exterior surface of proteins, are particularly accessible for conjugation without causing significant disruption to the protein's tertiary structure. thermofisher.com

Beyond protein modification, the amine-reactive nature of the NHS ester extends to the functionalization of synthetic surfaces. Aminosilane-coated surfaces, which present primary amine groups, can be effectively conjugated with this compound. medkoo.comhodoodo.comchemicalbook.comdcchemicals.com This process covalently attaches the DBCO moiety to the surface, enabling subsequent copper-free click chemistry reactions for the immobilization of various molecules. chemicalbook.com

Influence of the PEG5 Linker on Conjugation Outcomes

The inclusion of a five-unit polyethylene (B3416737) glycol (PEG5) spacer between the DBCO and NHS ester functionalities is a critical design feature that profoundly impacts the performance of the crosslinker in bioconjugation applications.

Minimization of Steric Hindrance and Enhanced Accessibility

The PEG5 linker acts as a flexible spacer arm, which serves to minimize steric hindrance during conjugation reactions. medkoo.comhodoodo.comchemicalbook.comrsc.org When conjugating a bulky molecule like an antibody, the PEG linker provides distance between the biomolecule and the reactive DBCO group. rsc.org This separation prevents the DBCO moiety from being sterically shielded or buried within the protein's structure, thereby ensuring its accessibility for subsequent reactions with azide-containing molecules. rsc.org Studies have shown that the presence of a PEG linker can significantly increase the rate of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, with one study reporting a mean increase of 31 ± 16% in the rate constant for a DBCO-modified antibody with a PEG5 linker compared to one without. rsc.org This enhancement is attributed to the improved accessibility of the reactive groups. rsc.org

Contribution to Conjugate Stability and Functionality in Biological Media

The hydrophilic nature of the PEG5 linker enhances the water solubility of the entire conjugate molecule. medkoo.comhodoodo.comchemicalbook.comrsc.org This property is particularly advantageous when working with hydrophobic molecules or in aqueous biological environments. axispharm.com Improved solubility can lead to a more homogeneous reaction mixture and can help prevent the aggregation of biomolecules during and after conjugation. unige.ch Furthermore, PEGylation is a well-established method to improve the stability of biomolecules. axispharm.commdpi.com The PEG chain can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity, which are crucial factors for in vivo applications. axispharm.comnih.govrsc.org By maintaining the solubility and stability of the conjugate, the PEG5 linker helps to preserve the biological functionality of the attached biomolecule.

Modulation of Molecular Diffusion and Target Accessibility

The presence of the PEG5 linker can influence the hydrodynamic volume of the resulting conjugate, which in turn affects its molecular diffusion. rsc.orgportico.org While larger PEG chains are known to significantly increase the hydrodynamic radius and thereby slow diffusion, even a shorter PEG5 linker can impact how the conjugate moves and interacts within a complex biological milieu. portico.orgrsc.org This modulation of diffusion can be advantageous for enhancing target accessibility. The flexibility and hydrophilicity of the PEG5 spacer allow the conjugated molecule to more effectively navigate through crowded biological environments and approach its target. thermofisher.com This can lead to more efficient binding and interaction with target receptors or substrates. rsc.org The increased solubility and dispersion provided by the PEG linker can increase the likelihood of successful reactive collisions, thereby accelerating reaction kinetics. rsc.org

Interactive Data Table: Impact of PEG5 Linker on Reaction Rates

Reaction ConditionRate Constant (M⁻¹s⁻¹) for DBCO-HerRate Constant (M⁻¹s⁻¹) for DBCO-PEG5-Her% Increase with PEG5
HEPES buffer, azide 4Value not in sourceValue not in source53%
PBS buffer, azide 4Value not in sourceValue not in source29%
PBS buffer, azide 5Value not in sourceValue not in source15%
HEPES buffer, azide 5Value not in sourceValue not in sourceValue not in source
Data derived from a study comparing reaction rates of DBCO-modified antibodies with and without a PEG5 linker. rsc.org

Advanced Bioconjugation Strategies Utilizing Dbco Nhco Peg5 Nhs Ester

Site-Specific Protein and Peptide Functionalization

The DBCO-NHCO-PEG5-NHS ester is instrumental in the site-specific functionalization of proteins and peptides. The NHS ester component of the molecule selectively reacts with primary amine groups found on these biomolecules. chempep.com This reaction is typically performed under mild pH conditions (pH 7.2-9) and results in the formation of a stable amide bond, effectively attaching the DBCO-PEG5 linker to the protein or peptide. chempep.comnanocs.net Once the DBCO group is introduced, it serves as a handle for the subsequent attachment of azide-containing molecules via the highly efficient and bioorthogonal SPAAC reaction. chempep.commdpi.com

Conjugation to Lysine-Rich Biomolecules

Lysine (B10760008) residues, with their primary amine side chains, are abundant in many proteins, making them a common target for bioconjugation. glenresearch.com The NHS ester of the this compound readily reacts with these lysine residues. nih.gov While this can lead to random labeling, the reactivity of individual lysine residues can be influenced by their local microenvironment, sometimes allowing for a degree of site-selectivity. nih.gov

Modification of Antibodies and Antibody Fragments (e.g., VHH)

Antibodies and their fragments, such as single-domain antibodies (VHHs), are key targets for modification using this compound for applications in diagnostics and therapeutics. biosyn.comdynamic-biosensors.com The NHS ester reacts with the amine side chains of lysine residues present on the antibody surface. nih.gov This process introduces the DBCO group, which can then be used to attach other molecules, like oligonucleotides or drugs, via copper-free click chemistry. biosyn.comnih.gov

Researchers have optimized this conjugation process to control the number of DBCO molecules attached per antibody, which is crucial for maintaining the antibody's solubility and binding specificity. nih.gov For instance, studies have shown that using a molar excess of 5 to 10 moles of DBCO-NHS ester per mole of antibody often yields the highest conjugation efficiency in the subsequent click reaction. nih.gov The hydrophilic PEG spacer in the this compound is particularly advantageous as it helps to mitigate the hydrophobicity of the DBCO group, reducing the risk of protein precipitation. nih.gov This strategy has been successfully applied to various antibody types, including the site-specific functionalization of VHHs. rsc.orgresearchgate.net

Engineering of Enzyme Conjugates for Biochemical Assays

The engineering of enzyme conjugates with specific functionalities is another important application of this compound. By reacting the NHS ester with surface-accessible amine groups on an enzyme, a DBCO handle can be introduced. pnas.org This allows for the subsequent attachment of azide-modified substrates, inhibitors, or probes via SPAAC. This method has been used to create multicomponent enzyme crystals and to develop novel biochemical assays. pnas.org

For example, catalases have been functionalized by first reacting their surface amines with an azide-containing NHS ester, followed by a copper-free click reaction with DBCO-modified DNA strands. pnas.org This DNA-functionalization allowed for the controlled assembly of the enzymes into ordered structures. pnas.org The ability to precisely attach molecules to enzymes without significantly altering their catalytic activity is critical for developing sensitive and specific assays. The bioorthogonal nature of the DBCO-azide reaction ensures that the labeling is highly specific and does not interfere with other functional groups within the complex biological environment of the assay. chempep.com

Nucleic Acid and Oligonucleotide Labeling

This compound is also a key reagent for the labeling of nucleic acids and oligonucleotides, enabling their use in advanced diagnostic and research applications. The process typically involves oligonucleotides that have been synthesized with a primary amine group.

Amine-Modified Oligonucleotide Conjugation

Oligonucleotides can be synthesized with a primary amine modification, often at the 5' or 3' end, or internally. biosyn.comgenelink.com This amine group serves as the reactive site for the NHS ester of the this compound. chempep.comgenelink.com The reaction results in the covalent attachment of the DBCO-PEG5 linker to the oligonucleotide. biosyn.com This post-synthesis conjugation method allows for the efficient production of DBCO-labeled oligonucleotides, which are then ready for copper-free click reactions with azide-modified biomolecules. biosyn.comgenelink.com This strategy is fundamental for constructing antibody-oligonucleotide conjugates, where the DBCO-functionalized antibody is reacted with an azide-modified oligonucleotide. biosyn.comnih.gov

Applications in Hybridization-Based Probes

DBCO-labeled oligonucleotides are widely used as hybridization-based probes for the detection and imaging of specific nucleic acid sequences. nih.govjenabioscience.com In these applications, the DBCO-labeled probe hybridizes to its complementary target sequence. The DBCO group can then be used to attach a reporter molecule, such as a fluorescent dye or a quenching agent, that has been modified with an azide (B81097).

This approach has been utilized in various advanced detection methods. For example, in the development of near-infrared fluorescent northern blots, a DNA probe was first modified with an azide group and then labeled with an IRDye 800CW DBCO via copper-free click chemistry. nih.gov In another application, a sensor for microRNA detection was designed using DBCO-modified DNA probes that ligate with azide-modified probes in the presence of the target miRNA, leading to a detectable signal. rsc.org These hybridization probes enable highly sensitive and specific detection of nucleic acids in complex biological samples, including for cancer diagnosis and therapy. nih.govrsc.org

Interactive Table of Research Findings

Application AreaBiomoleculeKey FindingReference(s)
Protein Functionalization Protein AMolar ratio of DBCO-PEG5-NHS ester to protein controls the degree of labeling on lysine residues. nih.gov
Antibody Modification Antibodies (IgG)Optimal conjugation yield achieved with a 5-10 fold molar excess of DBCO-NHS to antibody. nih.gov
Enzyme Engineering CatalaseDNA-functionalized enzymes created by reacting surface amines with NHS-azide, then DBCO-DNA. pnas.org
Oligonucleotide Labeling Amine-modified DNAPost-synthesis conjugation of DBCO-NHS to amine-modified oligos creates probes for click chemistry. biosyn.comgenelink.com
Hybridization Probes DNA ProbesDBCO-labeled probes used in fluorescent northern blotting and miRNA detection assays. nih.govrsc.org

Surface Functionalization of Nanoparticles and Advanced Materials

The heterobifunctional nature of this compound makes it a powerful tool for the surface functionalization of a wide array of materials. The NHS ester group readily forms stable amide bonds with primary amines on material surfaces, while the DBCO group provides a bioorthogonal handle for subsequent conjugation via copper-free click chemistry.

Covalent Attachment to Inorganic and Polymeric Nanoparticles

This compound facilitates the covalent modification of both inorganic and polymeric nanoparticles, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules. The process typically involves two key steps. First, the NHS ester end of the linker reacts with primary amine groups present on the nanoparticle surface. These amine groups can be inherent to the nanoparticle's composition or intentionally introduced, for instance, through treatment with aminosilanes. rsc.orgnih.gov This initial reaction covalently grafts the DBCO-PEG5 moiety onto the nanoparticle.

A specific research application involved the functionalization of gadolinium-chelated polysiloxane nanoparticles (AGuIX NPs). biochempeg.com In this study, the DBCO-PEG5-NHS ester was dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and added to an aqueous dispersion of the nanoparticles. biochempeg.com The NHS ester reacted with the amine groups on the polysiloxane surface, successfully grafting the DBCO groups onto the AGuIX NPs. biochempeg.com This created a "clickable" nanoparticle platform ready for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified molecules. biochempeg.com The hydrophilic PEG5 spacer plays a crucial role by improving the water solubility of the modified nanoparticles, reducing aggregation, and providing a flexible connection that minimizes steric hindrance for subsequent reactions. rsc.orgnih.gov

Research Finding: Nanoparticle Functionalization
Nanoparticle Type
Linker
Reaction
Outcome
Key Consideration

Surface Modification of Biosensors and Diagnostic Platforms

The ability to functionalize surfaces with precision is critical in the development of advanced biosensors and diagnostic platforms. chempep.com this compound is widely used to modify surfaces such as glass slides, microfluidic devices, and nanoparticles for these applications. chempep.com The modification process begins with the reaction between the NHS ester group and primary amines on the substrate, such as aminosilane-coated surfaces. rsc.orgnih.govchempep.com This step immobilizes the DBCO group on the platform's surface.

Once the surface is "activated" with DBCO groups, it can specifically capture and immobilize azide-tagged biomolecules, including proteins, peptides, or nucleic acids. chempep.com This strategy is fundamental for creating bio-interfaces on biosensors designed to detect specific biological targets. chempep.com The copper-free nature of the subsequent SPAAC reaction is highly advantageous as it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, preserving the function of the immobilized biomolecules. biochempeg.com This approach has been utilized in the development of various diagnostic tools, including advanced imaging agents. chempep.com

Integration into Hydrogels and Micellar Structures

This compound and similar DBCO-PEG-NHS linkers are instrumental in the formation and functionalization of complex biomaterials like hydrogels and micellar structures. These linkers can be used to create hydrogels by first reacting the NHS ester with amine-functionalized polymers, thereby introducing DBCO groups into the polymer backbone. chempep.com These "clickable" polymers can then be cross-linked with azide-modified polymers or biomolecules through the SPAAC reaction to form a stable hydrogel network. chempep.comnih.gov

In one study, researchers developed an injectable bioorthogonal dendrimer hydrogel. nih.gov They first synthesized a "clickable" dendritic macromonomer by functionalizing a polyamidoamine (PAMAM) dendrimer with a DBCO-NHS ester. nih.gov This DBCO-containing dendrimer, when mixed with a polyethylene (B3416737) glycol bisazide (PEG-BA) in water, rapidly formed a cross-linked hydrogel network at room temperature without a catalyst. nih.gov

Similarly, this linker chemistry is applied to functionalize micellar structures. For example, micelles can be formed from the self-assembly of polymers like azide-modified human serum albumin (HSA) and poly-ethylenimine (bPEI). nih.gov These azide-containing micelles can then be conjugated to surfaces or other molecules that have been functionalized with DBCO groups, demonstrating the integration of this chemistry with self-assembled micellar systems. nih.gov

Cell Surface Engineering and Biological Probes

The bioorthogonal reactivity of the DBCO group, combined with the amine-reactivity of the NHS ester, makes this compound a key reagent for modifying cell surfaces and constructing targeted biological probes.

Glycopolymer Engineering of Cell Membranes

This compound is utilized in advanced cell surface modification techniques, such as glycopolymer engineering. This strategy allows for the precise attachment of polymers to cell membranes to alter or enhance cellular functions. A notable application is in the potentiation of dendritic cell vaccines. rsc.org In this approach, cell membrane glycans can be metabolically engineered to express azide groups. Subsequently, a polymer functionalized with DBCO can be "clicked" onto the cell surface via the SPAAC reaction. The this compound can be used to synthesize the required DBCO-functionalized polymers or other components needed for this multi-step bioconjugation.

Development of Cell-Targeted Labeling Reagents

A primary application of this compound is in the creation of reagents for targeted cell labeling and therapy, such as antibody-drug conjugates (ADCs). chempep.com In this context, the NHS ester group is used to attach the linker to primary amine groups (e.g., lysine residues) on an antibody or antibody fragment that targets a specific cell surface antigen. biochempeg.comchempep.com This reaction results in an antibody functionalized with a DBCO group.

Applications in Biomedical Research and Translational Science

Development of Targeted Drug Delivery Systems

DBCO-NHCO-PEG5-NHS ester is instrumental in creating sophisticated drug delivery systems designed to selectively transport therapeutic agents to disease sites, thereby increasing efficacy and minimizing off-target effects. Its architecture allows for the straightforward linkage of targeting moieties, such as antibodies or ligands, to therapeutic payloads or drug carriers.

In the development of Antibody-Drug Conjugates (ADCs), this compound serves as a heterobifunctional linker for attaching cytotoxic drugs to monoclonal antibodies. broadpharm.combiochempeg.com The NHS ester end of the molecule reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form a stable amide bond. cd-bioparticles.netvectorlabs.com The DBCO group on the other end is then available for a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. aatbio.com This copper-free click chemistry reaction allows for the highly specific and efficient conjugation of an azide-modified cytotoxic drug. broadpharm.com The PEG5 spacer provides spatial separation between the antibody and the drug, which can help to minimize steric hindrance and maintain the biological activity of both components. vectorlabs.com Furthermore, the hydrophilic PEG chain can improve the solubility and pharmacokinetic properties of the resulting ADC. chemimpex.comaxispharm.com

Table 1: Key Functional Groups of this compound in ADC Construction

Functional Group Reactive Partner Bond Formed Purpose in ADC Construction
NHS Ester Primary amines (e.g., Lysine on antibodies) Amide Covalently attaches the linker to the antibody. vectorlabs.com
DBCO Group Azide-modified cytotoxic drugs Triazole Covalently attaches the cytotoxic drug to the antibody-linker complex via copper-free click chemistry. aatbio.com

| PEG5 Spacer | N/A | N/A | Enhances solubility, reduces aggregation, and provides spatial separation between the antibody and drug. vectorlabs.com |

This compound is classified as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.comchemicalbook.commedchemexpress.com PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease. medchemexpress.com A PROTAC molecule consists of two distinct ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. targetmol.com

The role of this compound is to serve as a component of this crucial linker. Its bifunctional nature allows for the sequential or convergent assembly of the PROTAC molecule. For instance, the NHS ester can be used to connect to an amine-containing E3 ligase ligand, while the DBCO group can be reacted with an azide-modified ligand that targets the protein of interest. The length and flexibility of the PEG5 chain are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. sigmaaldrich.com

The surface modification of nanocarriers is a key strategy for improving their therapeutic performance, and this compound is a versatile tool for this purpose. chemimpex.com By functionalizing nanocarriers such as liposomes or polymeric nanoparticles, researchers can attach targeting ligands to direct the carrier to specific cells or tissues. nih.govresearchgate.net

The process typically involves reacting the NHS ester of the linker with primary amines present on the surface of the nanocarrier. For example, chitosan (B1678972) nanoparticles, which have accessible amine groups, can be modified with the linker. researchgate.net This introduces the DBCO group onto the nanoparticle surface. Subsequently, azide-modified targeting molecules, such as transferrin for targeting cancer cells that overexpress the transferrin receptor, can be "clicked" onto the surface via the SPAAC reaction. researchgate.net This method has also been applied to gadolinium-chelated polysiloxane nanoparticles (AGuIX), where surface amines were reacted with DBCO-PEG-NHS ester to allow for subsequent bioconjugation. rsc.org This two-step strategy enhances the accumulation of the therapeutic payload at the disease site, improving efficacy. nih.gov

Table 2: Examples of Nanocarrier Functionalization using DBCO-PEG-NHS Ester Chemistry

Nanocarrier Surface Group for Ligation Attached Molecule (via Azide) Intended Application
Chitosan Nanoparticles Primary amines Transferrin (Tf) Targeted nose-to-brain drug delivery. researchgate.net
Liposomes N/A (incorporated during formulation) Targeting ligands for cancer cells Enhanced tumor-targeting and drug delivery. nih.gov

Design and Implementation of Molecular Imaging Agents

The specific and bioorthogonal reactivity of the DBCO group makes this compound highly valuable for the design of molecular imaging agents. It enables the precise attachment of imaging labels to targeting biomolecules, facilitating the visualization of biological processes in vitro and in vivo.

This compound is used to construct fluorescent probes for a variety of biological applications. chemrxiv.org The NHS ester allows the linker to be conjugated to a targeting biomolecule, such as an antibody or peptide, through its amine groups. lumiprobe.com The DBCO moiety is then used to attach an azide-functionalized fluorescent dye (fluorophore) through a copper-free click reaction. rsc.org This modular approach allows for flexibility in choosing the targeting agent and the imaging label.

In one study, gadolinium-based nanoparticles (AGuIX) were first functionalized with the fluorescent dye Cy5.5-NHS ester and then with DBCO-PEG5-NHS ester, reacting with the primary amines on the nanoparticle surface. rsc.org This created a dual-purpose probe where the DBCO groups could then be used to attach azide-modified targeting nanobodies. The resulting construct is a targeted imaging agent suitable for fluorescence imaging. rsc.org The same principle applies to the fabrication of radiopharmaceutical probes, where an azide-containing chelator for a radionuclide would be "clicked" onto a DBCO-functionalized targeting molecule. The PEG5 spacer helps to improve the water solubility and in vivo pharmacokinetics of the final probe. axispharm.com

The ability to create stable and specific bioconjugates using this compound underpins its use in the development of advanced diagnostic tools and biosensors. chemimpex.com These platforms often rely on the precise immobilization of capture molecules (e.g., antibodies, peptides) onto a surface.

The linker can be used to modify surfaces, such as those of microplates or sensor chips, that have been treated to expose primary amine groups. aatbio.comvectorlabs.com The NHS ester reacts with these surface amines, presenting the DBCO group for the subsequent, site-specific capture of an azide-modified biomolecule. This controlled orientation and attachment can enhance the sensitivity and specificity of the diagnostic assay. chemimpex.com The bioorthogonal nature of the DBCO-azide reaction ensures that the capture molecule is attached without affecting other functional groups, preserving its biological activity. aatbio.com This methodology is applicable to a range of platforms, including enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR)-based biosensors, for the detection of disease biomarkers. axispharm.com

Real-time Monitoring of Biological Processes (e.g., Thrombus Imaging)

The ability to track cellular and molecular events in real-time is crucial for understanding disease progression and developing effective diagnostics. The DBCO moiety of the linker is central to this application, as it readily reacts with azide-tagged biomolecules in a highly specific, bioorthogonal manner—a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction's biocompatibility allows it to proceed within living systems without interfering with native biological processes.

In the context of thrombus (blood clot) formation, researchers have utilized this chemistry to engineer and monitor platelets, the cells responsible for clotting. One strategy involves the metabolic labeling of platelets by treating them with azido-sugars. nih.gov This process incorporates azide (B81097) groups onto the platelet's surface glycoproteins. These engineered platelets can then be isolated and "clicked" with molecules conjugated with a DBCO group, such as fluorescent dyes or imaging agents. nih.gov This allows for the direct, real-time visualization of platelet aggregation and thrombus formation in vivo.

Another innovative approach employs a pre-targeting strategy for imaging sites of vascular injury. In this method, an antibody that targets activated platelets is first modified with a DBCO-PEG linker. duke.edu This antibody is injected into the bloodstream, where it accumulates at the site of a thrombus. Subsequently, a secondary imaging probe carrying an azide group is administered. This probe then specifically "clicks" onto the DBCO-functionalized antibodies already localized at the clot, enabling highly specific imaging of the thrombus while minimizing background signal. duke.edu This technique demonstrates the linker's capacity to facilitate multi-step, in vivo molecular imaging protocols.

Engineering of Biointerfaces and Biomaterials

The interface between a synthetic material and a biological system is a critical determinant of the success of medical devices, implants, and research platforms. This compound provides a robust method for precisely controlling the chemical and biological properties of these surfaces.

Smart biointerfaces are surfaces designed to elicit specific cellular responses by controlling the spatial arrangement of signaling molecules at the nanoscale. The creation of these surfaces often relies on advanced lithography techniques combined with precise chemical ligation methods.

Recent research has demonstrated a novel method using hole-mask colloidal lithography to create nanopatterns of different biomolecules on a surface that is fully passivated with dense PEG brushes to prevent non-specific protein adsorption. nih.govabo.finih.gov In this system, DBCO-azide click chemistry (SPAAC) is used as one of the orthogonal ligation methods to covalently attach specific biomolecules, such as DNA or peptides, onto designated areas of the surface with nanometric precision. nih.govnih.gov For example, DBCO-conjugated DNA oligonucleotides can be attached to an azide-functionalized layer within a defined nanopatterned region. nih.gov This precise placement allows researchers to study complex cellular processes, such as the forces exerted by cells through their integrin receptors, by arranging force sensors and cell adhesion ligands in specific geometric patterns. nih.govabo.fi

A primary challenge for medical implants and devices is preventing adverse biological reactions such as blood clotting (thrombosis) and infection. Surface functionalization with biocompatible and bioactive molecules is a key strategy to mitigate these issues. The this compound is well-suited for this purpose. The NHS ester group can react efficiently with primary amines on a material's surface, such as an aminosilane-coated implant, to form a stable covalent bond. nih.gov

The attached PEG spacer enhances the hydrophilicity of the surface, which is known to reduce non-specific protein adsorption and improve biocompatibility. The terminal DBCO group is then available for the subsequent attachment of bioactive molecules via click chemistry. For instance, a study demonstrated the functionalization of medical tubing surfaces to create a material that combats both thrombosis and infection. abo.fi The surface was first treated to display azide groups. Subsequently, a DBCO-modified antimicrobial peptide (AMP) and a DBCO-modified copper-chelating molecule (Cu-DOTA) were "clicked" onto the surface. The resulting dual-functionalized surface exhibited durable antimicrobial properties and the ability to catalytically generate nitric oxide, which inhibits platelet adhesion and activation, thereby preventing thrombosis. abo.fi

Contributions to Regenerative Medicine and Tissue Engineering

Regenerative medicine aims to repair or replace damaged tissues using a combination of cells, growth factors, and scaffolds. The functionalization of these components is essential for guiding cellular behavior and promoting tissue formation.

Cell sheets are a promising "living material" for wound repair, but their therapeutic efficacy can be enhanced by modifying their surfaces with beneficial proteins. A recent study utilized click chemistry to create a fibronectin-attached cell sheet (FACS) to improve wound healing. [From Previous Search]

In this work, cells were first cultured with an unnatural azido-sugar, leading to the presentation of azide groups on the cell surface through metabolic glycoengineering. [From Previous Search] Separately, the extracellular matrix protein fibronectin, which is known to promote cell adhesion and migration, was conjugated to a DBCO-linker. The DBCO-fibronectin was then "clicked" onto the azide-displaying cell sheet. This bioorthogonal reaction created a stable link, effectively anchoring the beneficial protein to the cells. In vivo experiments confirmed the enhanced efficacy of this approach. [From Previous Search]

Table 1: Comparative Efficacy of Fibronectin-Attached Cell Sheet (FACS) in Wound Repair
Treatment GroupKey ModificationRelative Wound Closure RateQualitative Observations
Conventional Cell SheetUnmodified cells1.00x (Baseline)Standard healing response
FACS (Fibronectin-Attached Cell Sheet)DBCO-fibronectin clicked onto azide-modified cells1.46xReduced inflammatory cell infiltration, promoted hair follicle and blood vessel regeneration, encouraged collagen deposition

Tissue engineering scaffolds provide a temporary three-dimensional support for cells to attach, proliferate, and form new tissue. nih.gov The surface properties of these scaffolds are critical for directing these cellular behaviors. mdpi.com Modifying scaffolds with cell adhesion motifs, such as the RGD (Arginine-Glycine-Aspartic acid) peptide found in many extracellular matrix proteins, is a common strategy to improve cellular attachment. uva.esnih.gov

This compound and similar click chemistry linkers offer an efficient way to functionalize these scaffolds. The NHS ester can be used to attach the linker to a polymer scaffold that contains amine groups. The exposed DBCO group is then used to immobilize azide-modified biomolecules. Alternatively, and more commonly, the biomolecule of interest (e.g., an RGD peptide) is modified with the DBCO-linker, and this conjugate is then reacted with an azide-functionalized scaffold.

Methodological Approaches for Synthesis and Conjugate Characterization

Strategic Design of DBCO-NHCO-PEG5-NHS Ester Conjugation Reactions

The creation of a stable and functional conjugate begins with the strategic design of the reaction itself. This involves the careful optimization of reactant ratios and the considered selection of solvents and concentrations to maximize conjugation efficiency while preserving the integrity of the biomolecule.

The molar ratio of this compound to the target biomolecule is a critical parameter that directly influences the degree of labeling. nih.gov An excess of the DBCO linker is generally used to drive the reaction towards a higher conjugation yield. However, an excessively high molar ratio can lead to undesirable outcomes such as protein precipitation or aggregation. researchgate.net Research has shown that for conjugating DBCO-NHS esters to antibodies, a molar excess of approximately 5 to 10 moles of the linker per mole of antibody often yields the highest conjugation efficiency. researchgate.net Increasing the molar ratio of DBCO-PEG5-NHS ester to a protein, such as Protein A, results in a higher incorporation of the DBCO moiety onto the protein. nih.gov For instance, studies have explored ratios of 7.5:1, 15:1, and 30:1 of DBCO-PEG5-NHS ester to Protein A, demonstrating a corresponding increase in the molecular weight of the conjugate with higher ratios. nih.gov

The reaction is typically carried out at room temperature for several hours or overnight on ice to ensure completion. nih.govthermofisher.com The pH of the reaction buffer is also a crucial factor, with a pH range of 7-9 being optimal for the reaction between the NHS ester and primary amines on the target molecule. thermofisher.comaatbio.com Common buffers used include phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers. thermofisher.com

Table 1: Molar Ratio Optimization for DBCO-PEG5-NHS Ester Conjugation

Molar Ratio (DBCO-linker:Biomolecule) Biomolecule Observed Outcome Reference
5-10:1 Antibody Highest conjugation yield in subsequent click chemistry reaction. researchgate.net
7.5:1 Protein A Successful conjugation with one DBCO-PEG5 moiety observed. nih.gov
15:1 Protein A Conjugation with two and three DBCO-PEG5 moieties observed. nih.gov
30:1 Protein A Higher incorporation of DBCO-PEG5 molecules. nih.gov

The choice of solvent is critical for ensuring that both the this compound and the target biomolecule remain soluble and reactive. This compound is often first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer containing the biomolecule. nih.govthermofisher.comrsc.org This is because the linker may not be readily soluble directly in aqueous solutions. thermofisher.com

The concentration of the reactants also plays a significant role. Higher protein concentrations generally require a lower molar excess of the crosslinker. thermofisher.com For example, for protein concentrations between 0.5 to 1 mg/mL, a 20-40 fold molar excess of the linker is recommended, while for concentrations greater than 1 to 5 mg/mL, a 10-20 fold excess may be sufficient. thermofisher.com The final concentration of the protein in the reaction mixture can also be important, with examples showing successful conjugation at concentrations around 10 mg/mL. nih.gov The hydrophilic polyethylene (B3416737) glycol (PEG) spacer in the this compound enhances its water solubility and helps to minimize steric hindrance during the conjugation process. aatbio.commedkoo.comhodoodo.com

Advanced Analytical Techniques for Conjugate Verification

Following the conjugation reaction, a suite of advanced analytical techniques is employed to purify the conjugate and confirm its structural integrity and purity. These methods are essential for validating the success of the conjugation and ensuring the quality of the final product.

Size Exclusion Chromatography (SEC) is a powerful tool for both the purification and analysis of this compound conjugates. rsc.org This technique separates molecules based on their size, allowing for the effective removal of unreacted DBCO linker from the much larger biomolecular conjugate. nih.gov The successful conjugation of the DBCO moiety to a biomolecule results in an increase in its size, which can be observed as a shift to a lower retention time in the SEC chromatogram. rsc.org SEC is often the preferred method for purification due to the distinct size difference between the starting materials and the final conjugate. rsc.org After purification, the conjugate can be concentrated for further analysis. rsc.org

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for assessing the purity of the this compound conjugate. It is also used to monitor the progress of the conjugation reaction. nih.gov The purity of the commercially available this compound is often determined by HPLC to be ≥ 95%. hodoodo.comnetascientific.com After the conjugation reaction, HPLC can be used to separate the conjugate from unreacted starting materials and any side products, allowing for the quantification of conjugation efficiency. nih.gov The resulting purified conjugate can be collected as fractions and lyophilized to obtain a solid product. nih.gov

Mass spectrometry provides definitive confirmation of successful conjugation by accurately measuring the molecular weight of the resulting product. rsc.org Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing large biomolecules and their conjugates. nih.govrsc.org An increase in the molecular weight of the target biomolecule corresponding to the mass of the attached this compound provides direct evidence of successful conjugation. nih.gov For instance, MALDI-TOF analysis of Protein A conjugated with DBCO-PEG5-NHS ester showed distinct peaks corresponding to the protein with one, two, or three attached linker molecules, with a mass difference between peaks matching the molecular weight of the DBCO-PEG5 linker. nih.gov

Table 2: Analytical Techniques for this compound Conjugate Characterization

Technique Purpose Key Findings Reference
Size Exclusion Chromatography (SEC) Purification and analysis of conjugates. Separation of conjugate from unreacted linker; lower retention time indicates successful conjugation. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC) Assessment of purity and conjugation efficiency. Verifies purity of starting materials and final conjugate; allows for quantification of reaction efficiency. hodoodo.comnih.govnetascientific.com
Mass Spectrometry (MALDI-TOF) Confirmation of molecular weight. Direct evidence of conjugation by showing an increase in mass corresponding to the attached linker. nih.govrsc.org

Gel Electrophoresis (e.g., SDS-PAGE, Agarose (B213101) Gel) for Conjugate Integrity

Gel electrophoresis is a fundamental technique for assessing the integrity and purity of biomolecular conjugates involving this compound. This method separates molecules based on their size, charge, and conformation as they move through a gel matrix under an electric field. wikipedia.orgalliedacademies.org It provides a direct visual confirmation of successful conjugation, allows for the estimation of conjugation efficiency, and helps identify the presence of unreacted starting materials or byproducts.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

For protein bioconjugates, SDS-PAGE is the most common analytical method. alliedacademies.org In this technique, proteins are denatured and coated with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge-to-mass ratio. Consequently, separation occurs primarily based on molecular weight.

When a protein is successfully conjugated with this compound (and potentially a subsequent azide-containing molecule in a click reaction), its molecular weight increases. This increase results in a discernible "band shift" on the SDS-PAGE gel, where the conjugate migrates slower than the unconjugated protein. uzh.ch The magnitude of this shift corresponds to the mass of the added moieties. For example, the covalent attachment of a single this compound linker (MW ≈ 712 Da) followed by a small azide-containing molecule will result in a clear upward shift of the protein band. nih.govrsc.org

Researchers often run analytical click reactions with a large reporter molecule, such as DBCO-PEG5k, to validate the presence of an azide (B81097) handle on a modified protein; the significant mass increase from the PEG5k ensures a large, easily visualized band shift on an SDS-PAGE gel. rsc.org However, it is noted that the PEG component can sometimes interact with SDS, leading to broadened or smeared bands, which may complicate precise size characterization. scielo.brnih.gov In such cases, native PAGE, which separates proteins in their non-denatured state, can offer better resolution. nih.gov

The analysis of the gel can provide semi-quantitative information on the reaction's success by comparing the intensity of the band corresponding to the starting material versus the shifted conjugate band. uzh.chnih.gov This helps in optimizing reaction conditions such as the molar ratio of the DBCO linker to the protein. nih.gov

Table 1: Illustrative SDS-PAGE Analysis of a Protein Conjugated with this compound

LaneSample DescriptionExpected Molecular Weight (kDa)Observed MigrationInterpretation
1Molecular Weight MarkerVariedLadder of discrete bandsStandard for size estimation
2Unconjugated Protein 'X'50.0Single band at 50 kDaStarting material reference
3Reaction Mixture50.0 and ~50.7Two bands: a strong band at 50 kDa and a faint band slightly higherIncomplete conjugation; majority of protein is unreacted
4Purified Conjugate~50.7Single band shifted above 50 kDaSuccessful conjugation and purification of Protein 'X' with one DBCO-PEG5 linker

Agarose Gel Electrophoresis

Agarose gel electrophoresis is the preferred method for analyzing larger macromolecules like nucleic acids (DNA, RNA) or large protein complexes. wikipedia.orgnebiogroup.com Agarose forms a matrix with a larger pore size than polyacrylamide, making it ideal for separating molecules in the range of 50 base pairs to several megabases. wikipedia.orgtechnologynetworks.com

When a DNA aptamer or oligonucleotide is labeled using this compound (typically by targeting a primary amine incorporated into the nucleic acid), its migration through an agarose gel is retarded due to the increase in size and hydrodynamic radius. researchgate.net Similar to SDS-PAGE, this results in a band shift. By comparing the mobility of the conjugated nucleic acid to the unconjugated starting material and a DNA ladder, researchers can confirm the success of the conjugation reaction. researchgate.net The percentage of agarose in the gel (e.g., 1-2%) can be adjusted to optimize the resolution for fragments of different sizes. wikipedia.org

This technique is crucial for verifying the attachment of the DBCO-PEG5 linker prior to subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, ensuring that the foundational handle for click chemistry has been successfully installed.

Spectroscopic Methods for Functional Group Analysis

Spectroscopic techniques are indispensable for the structural verification of the this compound reagent itself and for confirming its successful covalent attachment to biomolecules. These methods provide detailed information about the presence, absence, or modification of specific functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For the this compound linker and its conjugates, FTIR can confirm key structural features. In a successful conjugation reaction where the NHS ester reacts with a primary amine on a biomolecule, the characteristic peaks of the NHS ester group (e.g., carbonyl stretches around 1740 cm⁻¹ and 1785 cm⁻¹) will disappear, while a new amide bond peak appears (typically around 1640-1650 cm⁻¹). nih.gov The persistence of peaks associated with the DBCO group and the PEG linker (e.g., C-O-C ether stretches around 1100 cm⁻¹) confirms their integrity during the reaction. rsc.org In studies involving surface modification, the disappearance of an azide peak (around 2100 cm⁻¹) and the appearance of carbonyl and amide peaks after reaction with DBCO-PEG5-NHS ester provides clear evidence of a successful click reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR and ¹³C NMR are particularly useful for characterizing the this compound reagent before its use in conjugation. ¹H NMR can confirm the presence of protons in their specific chemical environments, such as the aromatic protons of the DBCO core, the repeating ethylene (B1197577) glycol units of the PEG chain (-(CH₂CH₂O)-), and the protons of the N-hydroxysuccinimide ring. nih.gov For example, the PEG backbone typically shows characteristic signals around 3.5-3.6 ppm, while the succinimide (B58015) protons appear around 2.8 ppm. Although less common for large bioconjugates due to signal broadening, NMR is a gold standard for verifying the structure and purity of the linker itself.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly accurate molecular weight information. It is one of the most definitive methods for confirming successful conjugation. scielo.br Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are routinely used.

After reacting a biomolecule with this compound, the resulting conjugate will have a mass that is the sum of the biomolecule's mass and the mass of the added linker (711.78 Da for the full this compound moiety, or a fragment thereof post-reaction). nih.gov By comparing the mass spectrum of the unconjugated biomolecule with that of the reaction product, a clear mass shift confirms the covalent attachment. nih.govrsc.org Furthermore, MS can reveal the distribution of conjugated species, for instance, showing a mixture of protein molecules with one, two, or more linkers attached, which is valuable for assessing the reaction's specificity and optimizing stoichiometry. nih.govrsc.org

UV-Visible Spectroscopy

UV-Vis spectroscopy can also be used as a supplementary characterization tool. The DBCO group possesses a characteristic UV absorbance maximum around 309 nm. mdpi.comacs.org While the extinction coefficient is relatively low, this peak can be used to confirm the presence of the DBCO moiety on a modified protein or nanoparticle, especially when multiple DBCO groups are introduced. mdpi.comacs.org Monitoring the absorbance at 309 nm can help track the success of a conjugation reaction.

Table 2: Summary of Spectroscopic Data for this compound and Conjugates

MethodFunctional Group/MoietyCharacteristic Signal/ObservationPurpose
FTIR N-Hydroxysuccinimide (NHS) EsterDisappearance of carbonyl peaks (~1740, 1785 cm⁻¹) post-reactionConfirms reaction of NHS ester with amine
Amide Bond (newly formed)Appearance of amide I band (~1644 cm⁻¹)Confirms covalent bond formation
Azide (in click partner)Disappearance of azide peak (~2100 cm⁻¹)Confirms successful SPAAC reaction
¹H NMR PEG BackboneMultiplet at ~3.5-3.6 ppmVerifies PEG structure in linker
NHS Ring ProtonsSinglet at ~2.8 ppmConfirms presence of NHS ester in reagent
DBCO Aromatic ProtonsSignals in the aromatic region (~7.0-7.5 ppm)Verifies DBCO core structure
MS Full ConjugateMass shift corresponding to the mass of the added linker(s)Definitive confirmation of conjugation and stoichiometry
UV-Vis DBCO GroupAbsorbance maximum at ~309 nmConfirms presence of DBCO moiety

Research Challenges and Future Directions

Development of Automated and High-Throughput Conjugation Workflows

A significant challenge in the development of bioconjugates is the need to screen numerous parameters to optimize the final product. researchgate.net The development of automated and high-throughput platforms for conjugation processes can significantly reduce development time and material requirements. researchgate.net

Current Research and Future Goals:

Automated Liquid Handling: The use of liquid-handling stations for multi-step, site-specific conjugation processes is being explored. researchgate.net These platforms allow for the parallel investigation of various reaction conditions, leading to a more comprehensive understanding of the process. researchgate.net

High-Throughput Purification and Analysis: The integration of high-throughput solid-phase buffer exchange and rapid analytical methods, such as reversed-phase chromatography, is crucial for efficient screening. researchgate.net

Data-Driven Design: High-throughput experimentation generates large datasets that can be used to build predictive models for conjugation efficiency and product quality, enabling a more data-driven approach to bioconjugate design. nih.gov

Future efforts will focus on creating more sophisticated and fully integrated automated systems that can handle a wider range of conjugation chemistries and biomolecules. The goal is to move towards "smart" platforms that can autonomously design and execute experiments based on predefined goals and real-time data analysis.

Addressing In Vivo Stability and Biocompatibility of Conjugates

The in vivo performance of bioconjugates is critically dependent on their stability and biocompatibility. mdpi.comgbibio.com The linker plays a crucial role in maintaining the structural integrity of the conjugate and minimizing adverse immune responses.

Key Considerations:

PEGylation and Biocompatibility: The PEG5 spacer in DBCO-NHCO-PEG5-NHS ester enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can help to reduce aggregation and immunogenicity. aatbio.combiochempeg.com However, the potential for PEG to elicit an immune response in some individuals is an area of ongoing investigation.

Protein Corona: When nanoparticles are introduced into a biological environment, they can become coated with proteins, forming a "protein corona." This can affect the nanoparticle's stability and its ability to interact with its target. acs.org The PEG spacer can help to mitigate protein corona formation. acs.org

Future research will focus on developing linkers with enhanced stability profiles and novel biocompatible materials to further improve the in vivo performance of bioconjugates.

Exploration of Novel Bioorthogonal Reaction Partnerships

While the strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide (B81097) is a highly efficient and bioorthogonal reaction, the exploration of new reaction pairs continues to be an active area of research. aatbio.cominterchim.frrsc.org

Alternative and Complementary Chemistries:

Reaction TypeDescriptionAdvantagesDisadvantages
Staudinger Ligation Reaction between a phosphine (B1218219) and an azide. rsc.orgHighly selective as azides are rare in biological systems. rsc.orgCan have slower reaction kinetics compared to SPAAC.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction between a tetrazine and a strained alkene or alkyne (e.g., trans-cyclooctene). rsc.orgExtremely fast reaction kinetics. rsc.orgMay require careful selection of dienophile to avoid side reactions.
Tetrazole Ligation Light-induced reaction between a tetrazole and a dienophile. rsc.orgReaction can be initiated with light, providing temporal control. rsc.orgRequires an external trigger (light).
Thiol-ene Click Chemistry Reaction between a thiol and an alkene. rsc.orgCan be highly efficient and proceed under mild conditions.Potential for side reactions with endogenous thiols.
Oxime Ligation Reaction between an aminooxy or hydroxylamine (B1172632) and an aldehyde or ketone. rsc.orgForms a stable oxime bond.May require optimization of pH for efficient reaction.

The development of new bioorthogonal reactions will provide a larger toolbox for researchers, enabling more complex and multi-functional bioconjugates to be constructed. The goal is to identify reaction pairs with even faster kinetics, higher selectivity, and complete orthogonality to biological systems.

Integration with Multi-Modal Therapeutic and Diagnostic Systems

The versatility of this compound allows for its integration into sophisticated systems for both therapy and diagnosis (theranostics).

Current and Future Applications:

Multimodal Imaging: By conjugating different imaging agents (e.g., fluorescent dyes, PET isotopes) to a targeting molecule using DBCO linkers, it is possible to create probes for multi-modal imaging, providing complementary information about biological processes. mdpi.comnih.gov

Targeted Drug Delivery: DBCO-based linkers are used to attach therapeutic agents to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs) that deliver the payload specifically to diseased cells. biochempeg.comsusupport.comacs.org

Pretargeted Imaging and Therapy: In this approach, a targeting molecule functionalized with a bioorthogonal handle (e.g., DBCO) is administered first, followed by a smaller, rapidly clearing imaging or therapeutic agent carrying the complementary reactive group (e.g., an azide). nih.gov This can improve target-to-background ratios and reduce off-target toxicity. nih.gov

The future of this field lies in the development of more complex, multi-component systems where this compound and other linkers are used to assemble theranostic agents with precisely controlled architectures and functionalities.

Computational Modeling and Predictive Design of this compound Conjugates

Computational approaches are becoming increasingly important in the design and optimization of bioconjugates. mdpi.comresearchgate.netnih.gov

The Role of a Computational Approach:

Predicting Reactivity and Stability: Molecular dynamics simulations and other computational methods can be used to predict the reactivity of the NHS ester and DBCO groups, as well as the stability of the resulting conjugate. mdpi.comresearchgate.net This can help to guide the experimental design and reduce the need for extensive empirical screening.

Optimizing Linker Conformation: Modeling can provide insights into the conformation and flexibility of the PEG5 spacer, which can influence the accessibility of the conjugated molecules and their interaction with their targets.

Structure-Based Design: For protein conjugates, computational models can be used to identify optimal conjugation sites that minimize disruption of the protein's structure and function. mdpi.comnih.gov

Kinetic Modeling: Structure-dependent kinetic models can predict site-modification and simulate the progress of PEGylation reactions. mdpi.com A computational-experimental approach has been used to develop a model for the effects of a DNA scaffold's position on enzyme kinetics. researchgate.netescholarship.org

The integration of machine learning and artificial intelligence with computational modeling holds the promise of developing highly accurate predictive tools for the de novo design of bioconjugates with desired properties. mdpi.comnih.gov

Expansion into Emerging Fields such as Synthetic Biology and Proteomics

The unique properties of this compound make it well-suited for applications in rapidly advancing fields like synthetic biology and proteomics.

Emerging Applications:

Synthetic Biology: In synthetic biology, there is a need to assemble complex biological systems from well-defined components. DBCO-based click chemistry provides a robust and orthogonal method for linking proteins, nucleic acids, and other biomolecules to create novel biological circuits and pathways.

Proteomics: DBCO linkers are used for the site-specific labeling of proteins to study their function, localization, and interactions within the complex environment of the cell. conju-probe.comconju-probe.com This is crucial for understanding the intricate networks that govern cellular processes.

Protein-Protein Interaction Studies: This compound can be used to study protein-protein interactions by labeling one protein with DBCO and its binding partner with an azide, allowing for the capture and identification of interacting pairs.

Cell Surface Engineering: The bioorthogonal nature of the DBCO-azide reaction makes it ideal for modifying the surface of living cells to introduce new functionalities, such as targeting ligands or imaging probes. acs.org

As these fields continue to evolve, the demand for precise and efficient bioconjugation tools like this compound will undoubtedly grow, driving further innovation in its design and application.

Q & A

Q. What are the optimal pH and buffer conditions for efficient conjugation of DBCO-NHCO-PEG5-NHS ester with primary amines?

  • Methodological Answer : The NHS ester group reacts with primary amines (e.g., lysine residues) optimally at pH 7–9 . Use phosphate-buffered saline (PBS) or borate buffers for stable pH control. After conjugation, quench unreacted NHS esters with 1 M Tris-HCl (pH 8.0) to prevent nonspecific binding .

Q. How does the PEG5 spacer influence solubility and steric hindrance during bioconjugation?

  • Methodological Answer : The PEG5 spacer enhances water solubility of the conjugate, reducing aggregation of labeled proteins in aqueous solutions. Its flexibility minimizes steric hindrance during click chemistry with azide-containing molecules, improving reaction kinetics. For hydrophobic targets, pre-dissolve the reagent in DMSO or DMF (<10% v/v in final reaction mix) to maintain solubility .

Q. What purification strategies are recommended after this compound conjugation?

  • Methodological Answer : Use size-exclusion chromatography (e.g., spin desalting columns) or dialysis (MWCO 3.5–14 kDa) to separate conjugated products from unreacted reagents. For small molecules, reverse-phase HPLC with a C18 column and acetonitrile/water gradient can resolve products. Monitor purity via SDS-PAGE or MALDI-TOF for protein conjugates .

Advanced Research Questions

Q. How to design experiments to minimize hydrolysis of the NHS ester during long-term reactions?

  • Methodological Answer : Hydrolysis competes with amine conjugation, especially in aqueous buffers. To mitigate this:
  • Conduct reactions at 4°C to slow hydrolysis.
  • Use fresh DMSO stocks (stored at -20°C, desiccated) and limit reaction time to 2–4 hours.
  • Validate hydrolysis rates via UV-Vis (NHS ester absorbance at 260 nm) or HPLC quantification of byproducts .

Q. What analytical methods are suitable for quantifying conjugation efficiency and stoichiometry?

  • Methodological Answer :
  • MALDI-TOF/MS : Compare mass shifts between unmodified and conjugated proteins.
  • Fluorescence labeling : Use DBCO-fluorophore controls to calculate labeling ratios.
  • NMR : Analyze PEG5 spacer protons (δ 3.5–3.7 ppm) to confirm conjugation.
    Discrepancies in stoichiometry may arise from incomplete quenching or reagent degradation; include negative controls (omitting DBCO reagent) to validate specificity .

Q. How to address solubility challenges when conjugating this compound with membrane proteins or hydrophobic peptides?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤20%) or β-cyclodextrins to solubilize hydrophobic targets.
  • Incorporate detergents (e.g., 0.1% Triton X-100) in the reaction buffer, ensuring compatibility with NHS ester chemistry.
  • Post-conjugation, dialyze against detergent-free buffers to remove excess reagents. Validate solubility via dynamic light scattering (DLS) .

Data Analysis and Contradictions

Q. How to resolve discrepancies in bioorthogonal click reaction yields between this compound and azide-functionalized targets?

  • Methodological Answer : Low yields may result from:
  • Steric hindrance : Shorten the PEG spacer (e.g., switch to PEG3) or use a longer incubation time.
  • Azide accessibility : Confirm azide availability via FTIR (azide peak at ~2100 cm⁻¹) or competitive assays with DBCO-fluorophores.
  • Reagent stability : Test fresh vs. aged DBCO-NHS ester batches via TLC or LC-MS .

Q. What are the implications of batch-to-batch variability in this compound purity (>95% by HPLC)?

  • Methodological Answer : Impurities (e.g., hydrolyzed NHS esters) reduce conjugation efficiency.
  • Pre-purify the reagent via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient).
  • Standardize reaction conditions using a reference conjugate (e.g., BSA-DBCO) to normalize activity across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.